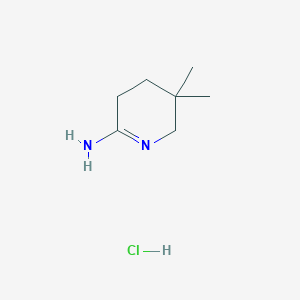
Sodium allylsulfonate
Übersicht
Beschreibung
Sodium allylsulfonate is a compound that is part of a broader class of organosulfur compounds. It is related to sodium sulfinates, which have been extensively studied for their utility in synthesizing various organosulfur compounds. Sodium allylsulfonate itself is not directly mentioned in the provided papers, but its related compounds and reactions provide insight into its potential applications and properties.
Synthesis Analysis
The synthesis of organosulfur compounds, including those related to sodium allylsulfonate, can be achieved through various methods. For instance, the BF3·OEt2-mediated disproportionate coupling reaction of sodium sulfinates can efficiently produce thiosulfonates, which are structurally related to allylsulfonates . Additionally, sodium sulfinates have been used as building blocks for the synthesis of a wide range of organosulfur compounds, including vinyl sulfones and allyl sulfones, which suggests potential pathways for synthesizing sodium allylsulfonate .
Molecular Structure Analysis
The molecular structure of sodium allylsulfonate would be expected to consist of an allyl group attached to a sulfonate moiety. While the specific structure of sodium allylsulfonate is not detailed in the provided papers, the structure of related sodium sulfinates and thiosulfonates has been studied. For example, sodium thiosulfonate salts have been prepared and their molecular and supramolecular structures have been analyzed through X-ray crystallography . These insights into the structural features of similar compounds can help infer the molecular structure of sodium allylsulfonate.
Chemical Reactions Analysis
Sodium sulfinates, which are structurally similar to sodium allylsulfonate, participate in various chemical reactions. They can act as sulfonylating, sulfenylating, or sulfinylating reagents under different conditions . The palladium-catalyzed desulfitative oxidative coupling of sodium arylsulfinites with allylic alcohols is another example of a reaction that could potentially be adapted for sodium allylsulfonate . Moreover, the substitution of allylic acetates with sodium para-toluenesulfinate in aqueous media suggests that sodium allylsulfonate could undergo similar substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of sodium allylsulfonate can be inferred from related compounds. For instance, sodium ethylenesulfonate polymerizes readily in aqueous solution, indicating that sodium allylsulfonate might also form polymers under similar conditions . The radiation-induced polymerization of sodium allylsulfonate at high pressure results in a deliquescent white powder, suggesting that sodium allylsulfonate could have similar solubility and polymerization behavior . Additionally, the study of sodium trichloromethanesulfonate monohydrate provides insights into the hydration and crystal structure that could be relevant to sodium allylsulfonate .
Wissenschaftliche Forschungsanwendungen
1. Synthesis of Organosulfur Compounds
- Summary of Application: Sodium allylsulfonate is used in the synthesis of organosulfur compounds. It acts as a versatile building block for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions .
- Methods of Application: Sodium allylsulfonate can be used as sulfonylating, sulfenylating or sulfinylating reagents, depending on reaction conditions .
- Results or Outcomes: The use of sodium allylsulfonate has led to substantial progress over the last decade in the synthesis of organosulfur compounds. It has been used to synthesize thiosulfonates, sulfonamides, sulfides, and sulfones, including vinyl sulfones, allyl sulfones, and β-keto sulfones .
2. Production of Acrylic Fibers
- Summary of Application: Sodium allylsulfonate is used in the production of acrylic fibers as a third monomer .
- Methods of Application: It is added during the production process of the fibers .
- Results or Outcomes: The addition of sodium allylsulfonate improves heat resistance, elasticity, spinnability, dyeing performance, and colorfastness of the acrylic fibers .
3. Nickel Plating
- Summary of Application: Sodium allylsulfonate is used as an additive in nickel plating baths to improve the quality and properties of the plated nickel .
- Methods of Application: It is added to the nickel plating baths during the electroplating process .
- Results or Outcomes: The addition of sodium allylsulfonate enhances the performance of nickel plating baths, improving the metal distribution ability and ductility .
4. Water Quality Treatment
- Summary of Application: Sodium allylsulfonate is used as a water quality treatment agent .
- Methods of Application: It is added to water as a treatment agent .
- Results or Outcomes: The specific results or outcomes of this application are not detailed in the source .
5. Oilfield Drilling Fluid Additive
- Summary of Application: Sodium allylsulfonate is used as an additive in oilfield drilling fluids .
- Methods of Application: It is added to the drilling fluids used in oilfield operations .
- Results or Outcomes: The specific results or outcomes of this application are not detailed in the source .
6. Cement Water Reducing Agent
- Summary of Application: Sodium allylsulfonate is used as a cement water reducing agent for building .
- Methods of Application: It is added to the cement mixture during the building process .
- Results or Outcomes: The specific results or outcomes of this application are not detailed in the source .
7. Synthesis of Flocculating Agents
- Summary of Application: Sodium allylsulfonate is used to synthesize flocculating agents .
- Methods of Application: It is used in the preparation of water-soluble and -insoluble starch grafting acrylamide/sodium allylsulfonated copolymers .
- Results or Outcomes: These graft copolymers may induce the flocculation of Kaolin suspension and showed excellent ability in both the rates of sedimentation and the clearing of supernatant liquid in the presence of NaCl .
8. Preparation of Polymeric Surfactant
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
sodium;prop-2-ene-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O3S.Na/c1-2-3-7(4,5)6;/h2H,1,3H2,(H,4,5,6);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIKJULDDNQFCJG-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3041451 | |
| Record name | 2-Propene-1-sulfonic acid, sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3041451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid, Solid; [MSDSonline] | |
| Record name | 2-Propene-1-sulfonic acid, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium 2-propene-1-sulfonate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7053 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Sodium allylsulfonate | |
CAS RN |
2495-39-8 | |
| Record name | Sodium 2-propene-1-sulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002495398 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propene-1-sulfonic acid, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propene-1-sulfonic acid, sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3041451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium prop-2-enesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.888 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM ALLYLSULFONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7SGF7TB9O2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | SODIUM 2-PROPENE-1-SULFONATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5884 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



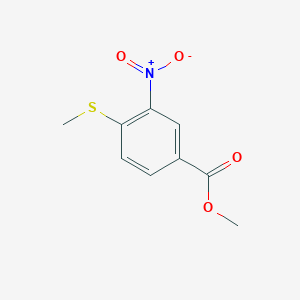

![4,5-Dihydrobenzo[d]thiazol-6(7H)-one](/img/structure/B1343215.png)
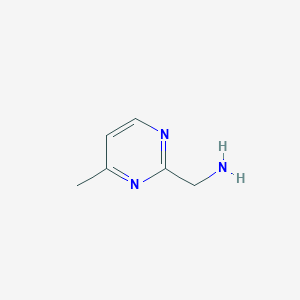
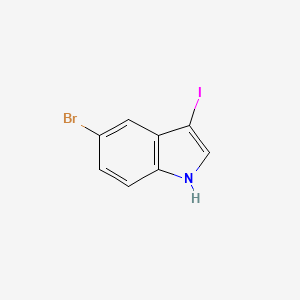
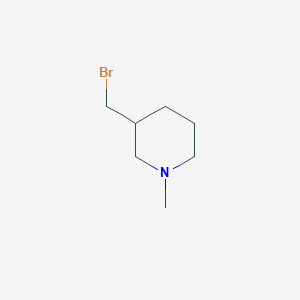

![[6-(4-Fluorophenyl)pyridin-3-yl]methanamine](/img/structure/B1343230.png)




